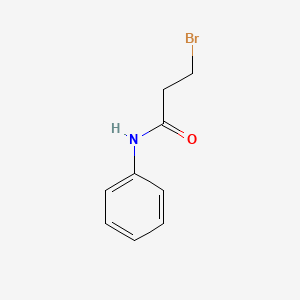

3-Bromo-N-phenylpropanamide

Description

The exact mass of the compound 3-Bromo-N-phenylpropanamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-N-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-N-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVAUTDBCYXZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294792 | |

| Record name | 3-Bromo-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7661-07-6 | |

| Record name | 7661-07-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Structural Dynamics and Synthetic Utility of 3-Bromo-N-phenylpropanamide

CAS Registry Number: 7661-07-6

Molecular Formula: C

Executive Summary

3-Bromo-N-phenylpropanamide represents a critical bifunctional scaffold in medicinal chemistry, bridging the gap between simple aromatic amides and complex heterocyclic systems. Characterized by an electrophilic

Part 1: Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of a phenyl ring linked to a 3-carbon propanamide chain terminated by a bromine atom. The amide linkage (

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline solid | Darkens upon prolonged exposure to light (photolability of C-Br bond). |

| Solubility | Soluble in DCM, CHCl | Sparingly soluble in water; recrystallizable from EtOH/Water or Toluene/Hexane. |

| LogP (Predicted) | ~2.1 - 2.5 | Lipophilic, suitable for cell-permeable drug scaffolds. |

| Melting Point | Experimental verification required | Analogous compounds melt in the 90–110°C range. |

The Electrophilic "Warhead"

The C3-Bromine bond is polarized, rendering the

Part 2: Synthetic Pathways & Optimization

The most robust synthesis involves the acylation of aniline with 3-bromopropionyl chloride. This reaction must be controlled to prevent double acylation or premature displacement of the bromine.

Optimized Acylation Protocol

Reagents:

-

Aniline (1.0 equiv)

-

3-Bromopropionyl chloride (1.1 equiv)

-

Base: Pyridine (1.2 equiv) or Triethylamine (1.2 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve aniline (10 mmol) and pyridine (12 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N

or Ar). Cool the solution to 0°C. -

Addition: Dropwise add a solution of 3-bromopropionyl chloride (11 mmol) in DCM (5 mL) over 30 minutes. Critical: Maintain temperature <5°C to suppress elimination side reactions (formation of acrylamide).

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with cold water. Wash the organic layer successively with 1N HCl (to remove unreacted aniline/pyridine), saturated NaHCO

, and brine. -

Purification: Dry over Na

SO

Visualization of Synthetic Workflow

Figure 1: Step-by-step synthetic workflow for the acylation of aniline.

Part 3: Reactivity Profile & Mechanistic Insights

Intramolecular Cyclization (Beta-Lactam Formation)

The most significant transformation of 3-bromo-N-phenylpropanamide is its cyclization to 1-phenylazetidin-2-one . This reaction proceeds via an intramolecular nucleophilic substitution (

-

Mechanism: Base-mediated deprotonation of the amide NH generates a nucleophilic amidate anion. This anion attacks the

-carbon, ejecting bromide and closing the four-membered ring. -

Conditions: Requires a strong base (e.g., NaH in THF) or Phase Transfer Catalysis (50% NaOH, TBAB, Toluene).

-

Challenge: Competitive intermolecular alkylation (polymerization) is possible. High dilution techniques favor cyclization.

Nucleophilic Displacement

The bromine atom can be displaced by external nucleophiles (azides, amines, thiols) to generate functionalized derivatives without cyclizing, provided the external nucleophile is more reactive than the internal amide nitrogen or the pH is kept neutral.

Mechanistic Pathway Diagram

Figure 2: Divergent pathways: Cyclization vs. Elimination under basic conditions.

Part 4: Spectroscopic Characterization

Accurate identification relies on the distinct signals of the ethyl chain and the amide proton.

Proton NMR ( H NMR, 400 MHz, CDCl )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.55 – 7.10 | Multiplet | 5H | Ar-H | Phenyl ring protons. |

| 7.80 | Broad Singlet | 1H | -NH - | Amide proton (exchangeable with D |

| 3.72 | Triplet ( | 2H | -CH | Deshielded by electronegative Bromine ( |

| 2.95 | Triplet ( | 2H | -COCH | Adjacent to carbonyl ( |

Carbon NMR ( C NMR, 100 MHz, CDCl )

-

Carbonyl (C=O): ~168.5 ppm.

-

Aromatic Carbons: ~137.5 (ipso), 129.0, 124.5, 120.0 ppm.

-

Alkyl Chain:

-

-Carbon (-CH

-

-Carbon (-CH

-

-Carbon (-CH

Infrared Spectroscopy (IR)

-

3290 cm

: N-H stretching (Amide). -

1660 cm

: C=O stretching (Amide I band) – Strong/Sharp. -

1540 cm

: N-H bending (Amide II band).

Part 5: Safety & Handling (MSDS Highlights)

Hazard Classification:

-

Skin Irritant (Category 2): Alkyl bromides are potential alkylating agents.

-

Eye Irritant (Category 2A): Causes serious eye irritation.

-

Sensitizer: Potential for allergic skin reaction upon repeated exposure.

Handling Protocols:

-

Containment: Handle only in a chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended due to alkylating potential), safety goggles, and lab coat.

-

Waste Disposal: Segregate as halogenated organic waste. Quench unreacted alkyl bromide with amine-based waste or specific protocols before disposal if required by local regulations.

References

-

PubChem. (2025).[3][4][5][6] 3-Bromo-N-phenylpropanamide (CID 263599).[1][5] National Library of Medicine.[5] Retrieved from [Link]

- Takahashi, Y., et al. (1985). Facile Synthesis of N-Substituted 2-Azetidinones. Chemistry Letters, 14(1), 141-144.

- Cano, R., et al. (2011). One-pot synthesis of N-aryl-2-azetidinones from aniline and 3-bromopropionyl chloride. Synlett, 2011(10), 1399-1402.

Sources

- 1. 201985-01-5|3-Amino-N-(naphthalen-2-yl)propanamide hydrobromide|BLD Pharm [bldpharm.com]

- 2. Page loading... [guidechem.com]

- 3. 3-Phenylpropanamide | C9H11NO | CID 7625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-bromo-N-methylpropanamide | C4H8BrNO | CID 23033748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-N-phenylpropanamide | C9H10BrNO | CID 263599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-bromo-N-methylpropanamide | C4H8BrNO | CID 23033748 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-bromo-N-phenylpropanamide molecular weight and formula

The following technical guide is structured to serve as a definitive reference for the physicochemical characterization, synthesis, and application of 3-bromo-N-phenylpropanamide .

Physicochemical Identity, Synthetic Protocols, and Reactivity Profile

Executive Summary

3-bromo-N-phenylpropanamide (CAS 7661-07-6) is a pivotal electrophilic intermediate in organic synthesis. Distinguished by a

Physicochemical Identity

The following data constitutes the definitive identity profile for 3-bromo-N-phenylpropanamide.

Molecular Specifications

| Parameter | Value | Precision Note |

| IUPAC Name | 3-bromo-N-phenylpropanamide | Also: |

| CAS Registry Number | 7661-07-6 | Verified Identifier |

| Molecular Formula | Hill Notation | |

| Molecular Weight | 228.09 g/mol | Monoisotopic Mass: 226.99 Da |

| Physical State | Solid | Crystalline powder (typical) |

| Solubility | DMSO, DMF, DCM, Chloroform | Limited solubility in water |

| Melting Point | N/A (Compound is often an intermediate) | Predicted range: 90–110°C based on structural analogs |

Structural Topology

The molecule features a phenyl ring connected to a secondary amide. The amide nitrogen is acylated by a 3-carbon chain terminating in a bromine atom. The critical feature is the C3-Bromine bond, which is susceptible to nucleophilic displacement.

Synthetic Protocol (Standard Operating Procedure)

Objective: Synthesis of 3-bromo-N-phenylpropanamide via N-acylation. Reaction Type: Nucleophilic Acyl Substitution.

Reagents & Stoichiometry

-

Aniline (

): 1.0 equivalent (Nucleophile) -

3-Bromopropionyl Chloride: 1.05 equivalents (Electrophile)

-

Triethylamine (

): 1.1 equivalents (Base Scavenger) -

Dichloromethane (DCM): Solvent (0.2 M concentration)

Step-by-Step Workflow

-

Preparation: Charge a flame-dried round-bottom flask with Aniline (1.0 eq) and dry DCM under an inert atmosphere (

or Ar). -

Base Addition: Add Triethylamine (1.1 eq) and cool the solution to 0°C using an ice bath. Rationale: Cooling controls the exotherm of the acylation; base is required to neutralize the HCl byproduct.

-

Acylation: Add 3-Bromopropionyl chloride (1.05 eq) dropwise over 15–20 minutes.

-

Critical Control Point: Maintain temperature <5°C to prevent elimination of HBr from the acid chloride, which would form acryloyl chloride.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Silica, Hexane:EtOAc 7:3).

-

Workup:

-

Wash reaction mixture with 1M HCl (to remove unreacted aniline/TEA).

-

Wash with saturated

and Brine. -

Dry organic layer over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography.

Reactivity & Applications: The -Lactam Pathway

The defining characteristic of 3-bromo-N-phenylpropanamide is its ability to undergo intramolecular alkylation .

Mechanism: Cyclization to 2-Azetidinone

Upon treatment with a strong base (e.g., Sodium Hydride or Potassium tert-butoxide), the amide nitrogen is deprotonated. The resulting amidate anion attacks the

-

Reagent: NaH (Sodium Hydride) or TBAI (Phase Transfer Catalyst) + NaOH.

-

Product: 1-phenylazetidin-2-one (N-phenyl-

-lactam). -

Significance: This is a core method for constructing the

-lactam ring found in penicillin and cephalosporin antibiotics.

Competing Pathway: Elimination

If the base is too bulky or the temperature is too high, elimination (E2) may compete, resulting in N-phenylacrylamide (loss of HBr) rather than cyclization.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )

- 7.5–7.1 ppm (m, 5H): Aromatic protons (Phenyl ring).

-

7.8 ppm (br s, 1H): Amide -NH (Exchangeable with

-

3.7 ppm (t, 2H):

-

2.9 ppm (t, 2H):

Mass Spectrometry (ESI-MS)

-

Molecular Ion (

): 228.0 and 230.0. -

Isotope Pattern: A distinct 1:1 ratio of peaks at m/z 228 and 230 confirms the presence of a single Bromine atom (

and

Safety & Handling

Warning: 3-bromo-N-phenylpropanamide is an alkylating agent .

-

Hazards: Skin irritant, serious eye irritant, and potential sensitizer. Because it contains a reactive alkyl bromide, it can alkylate DNA or proteins (cysteine residues).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Disposal: Quench excess alkylating potential with dilute ammonia or thiosulfate before disposal in halogenated waste streams.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 263599, 3-Bromo-N-phenylpropanamide. Retrieved from [Link]

- Knunyants, I. L., et al. (1958).

- Chatterjee, B. G., & Abdulla, R. F. (1969).The chemistry of N-aryl-beta-lactams. Z. Naturforsch. B.

An In-depth Technical Guide to beta-Bromopropionic Acid N-Phenylamide: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of beta-bromopropionic acid N-phenylamide, a versatile chemical intermediate of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into the nomenclature, physicochemical properties, synthesis protocols, and key applications of this compound, offering field-proven insights into its utility as a molecular building block.

Nomenclature and Identification: Establishing a Common Language

Clarity in chemical communication is paramount. Beta-bromopropionic acid N-phenylamide is known by several synonyms, which can lead to ambiguity. For the purposes of this guide and to align with standardized chemical nomenclature, the primary identifier used will be its IUPAC name, 3-bromo-N-phenylpropanamide .

A comprehensive list of synonyms and identifiers is provided in Table 1 for cross-referencing purposes. Throughout this document, the compound will be referred to as 3-bromo-N-phenylpropanamide.

Table 1: Synonyms and Chemical Identifiers for 3-bromo-N-phenylpropanamide [1]

| Identifier Type | Value |

| IUPAC Name | 3-bromo-N-phenylpropanamide |

| Common Synonym | beta-bromopropionic acid N-phenylamide |

| CAS Number | 7661-07-6[1] |

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.09 g/mol |

| InChI Key | LPVAUTDBCYXZCP-UHFFFAOYSA-N |

| Other Synonyms | 3-bromo-N-phenyl-propanamide, Propanamide, 3-bromo-N-phenyl- |

Physicochemical and Spectroscopic Properties

Table 2: Physicochemical Properties of 3-bromo-N-phenylpropanamide

| Property | Value | Source |

| Appearance | Solid (predicted) | |

| Boiling Point | 374.7 °C at 760 mmHg (predicted) | [1] |

| Flash Point | 180.4 °C (predicted) | [1] |

| Density | 1.498 g/cm³ (predicted) | [1] |

| Refractive Index | 1.611 (predicted) | [1] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the diastereotopic protons of the two methylene groups, and the amide proton. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the amide, the carbons of the phenyl ring, and the two aliphatic carbons of the bromopropionyl moiety.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the amide group (typically around 1650-1680 cm⁻¹), an N-H stretching band (around 3300 cm⁻¹), and bands corresponding to the aromatic C-H and C=C bonds of the phenyl ring.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the bromine atom.

Synthesis of 3-bromo-N-phenylpropanamide: A Detailed Experimental Protocol

The synthesis of 3-bromo-N-phenylpropanamide is a classic example of amide bond formation. Two primary and reliable synthetic routes are presented below. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.

Method A: Acylation of Aniline with 3-Bromopropionyl Chloride

This is a direct and often high-yielding method that involves the reaction of a reactive acid chloride with aniline. The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-bromopropionyl chloride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1 equivalents), to the solution. The base is crucial for scavenging the hydrochloric acid byproduct generated during the reaction, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.

-

Addition of Acid Chloride: Slowly add a solution of 3-bromopropionyl chloride (1.05 equivalents) in the same anhydrous solvent to the cooled reaction mixture. The slow addition helps to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

-

Purification: Combine the organic layers and wash successively with a dilute acid solution (e.g., 1M HCl) to remove any unreacted aniline and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.

Caption: Amide coupling of 3-bromopropanoic acid and aniline.

Applications in Drug Discovery and Organic Synthesis

3-bromo-N-phenylpropanamide is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its utility as a versatile bifunctional intermediate. The presence of both an amide linkage and a reactive alkyl bromide allows for a wide range of subsequent chemical transformations, making it a valuable scaffold in the synthesis of more complex molecules with potential therapeutic applications.

Intermediate for Central Nervous System (CNS) Agents

The N-phenylpropanamide core is a structural motif found in various compounds with activity in the central nervous system. The bromo-functionalization of this scaffold provides a convenient handle for introducing other functionalities through nucleophilic substitution reactions. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) in the development of novel CNS-active agents, including analgesics and other neurotherapeutics. For instance, the propionamide moiety is a key feature in the structure of potent analgesics.

Precursor for Anti-inflammatory Compounds

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. The N-phenylpropanamide structure can be found in molecules with anti-inflammatory properties. The reactivity of the bromine atom in 3-bromo-N-phenylpropanamide enables the introduction of various pharmacophores known to interact with inflammatory pathways, thereby facilitating the synthesis of new anti-inflammatory drug candidates.

Diagram: Role of 3-bromo-N-phenylpropanamide as a Synthetic Intermediate

Caption: Versatility of 3-bromo-N-phenylpropanamide in synthesis.

Conclusion

3-bromo-N-phenylpropanamide is a valuable and versatile chemical intermediate with straightforward and reliable synthetic routes. Its bifunctional nature, possessing both a stable amide linkage and a reactive alkyl bromide, makes it an important building block in the multi-step synthesis of a diverse range of target molecules. For researchers and professionals in drug discovery and organic synthesis, a solid understanding of the properties and reactivity of this compound is essential for its effective application in the development of novel therapeutic agents and other functional organic materials.

References

-

MySkinRecipes. (n.d.). 3-Bromo-N-phenylpropanamide. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-N-phenylpropanamide. Retrieved February 4, 2026, from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 3-Bromo-N-phenylpropanamide for Research Applications

This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the safety profile and handling requirements for 3-Bromo-N-phenylpropanamide (CAS No. 7661-07-6). Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety data with practical, field-proven insights to ensure its safe application in a research and development setting. The core philosophy is that true laboratory safety stems from a deep understanding of a chemical's reactivity, potential hazards, and the rationale behind each safety protocol.

Chemical Identity and Strategic Importance in Synthesis

3-Bromo-N-phenylpropanamide is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive bromoalkyl chain and a phenylamide moiety, making it a valuable building block.[1] Researchers utilize this compound to introduce bromopropyl and phenyl groups into target molecules, often as a precursor for creating more complex amide and bromoalkyl scaffolds found in various drug candidates.[1]

Understanding its structure is fundamental to anticipating its hazards. The presence of a terminal bromine atom makes it an alkylating agent, capable of reacting with nucleophiles. This reactivity is key to its synthetic utility but also underpins its primary health hazards.

| Identifier | Value | Source |

| Chemical Name | 3-Bromo-N-phenylpropanamide | Echemi[2] |

| CAS Number | 7661-07-6 | Echemi[2] |

| Molecular Formula | C₉H₁₀BrNO | Sigma-Aldrich |

| Molecular Weight | 228.09 g/mol | Sigma-Aldrich |

| Synonyms | N-phenyl-3-bromopropionamide | Echemi[2] |

| Physical Form | Solid, powder | Sigma-Aldrich[3] |

Hazard Profile and Toxicological Assessment

The primary hazards associated with 3-Bromo-N-phenylpropanamide are rooted in its irritant properties, which is consistent with its function as an alkylating agent. The Globally Harmonized System (GHS) provides a clear, albeit sometimes incomplete, picture of its risks.

GHS Classification:

Expert Analysis of Hazards: The observed irritant effects are a direct consequence of the molecule's chemical reactivity. Upon contact with mucosal surfaces (eyes, respiratory tract) or skin, the electrophilic carbon attached to the bromine can react with biological nucleophiles (like amino or sulfhydryl groups in proteins), leading to cellular damage and an inflammatory response perceived as irritation. While comprehensive toxicological data is limited, the primary risk in a laboratory setting is acute irritation from direct contact. Researchers must operate under the assumption that repeated or prolonged exposure could lead to more significant tissue damage.

It is critical to note that safety information can vary between suppliers. Some sources may list "no data available" for hazard classifications.[2] This underscores a crucial principle of laboratory safety: always consult the specific SDS provided by the vendor from whom the chemical was purchased.

Proactive Risk Mitigation: A Hierarchical Approach

Effective safety management involves more than just wearing personal protective equipment (PPE). It requires implementing a hierarchy of controls to mitigate risk at every level. PPE is the final line of defense, not the first.

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Core Protocols:

-

Engineering Controls: All weighing and handling of 3-Bromo-N-phenylpropanamide powder must be conducted inside a certified chemical fume hood.[2] This is non-negotiable. The fume hood contains dust and vapors, preventing respiratory exposure—the most direct route for internal absorption.

-

Administrative Controls: Access to the chemical should be restricted to trained personnel. A designated area for its use should be clearly marked. All researchers must read and sign a Standard Operating Procedure (SOP) specific to this compound before beginning work.

-

Personal Protective Equipment (PPE): The selection of PPE is critical and must be appropriate for the hazards.

Personal Protective Equipment (PPE): The Final Barrier

The rationale for PPE selection is to create an impermeable barrier between the researcher and the chemical.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] The risk of "serious eye irritation" means that standard safety glasses are insufficient. A splash or airborne particle could easily bypass them.

-

Skin Protection:

-

Gloves: Handle with nitrile gloves inspected for integrity before use. Nitrile provides good resistance to a wide range of chemicals, including halogenated organic compounds. Always wash and dry hands after removing gloves.[2]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

-

-

Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. However, if exposure limits are exceeded or irritation is experienced (e.g., during a large spill cleanup), a full-face respirator with appropriate cartridges should be used.[2]

Emergency Procedures: A Self-Validating Workflow

In the event of an exposure or spill, a clear, logical, and rehearsed emergency plan is essential for minimizing harm.

Caption: Emergency response workflow for personal exposure incidents.

Step-by-Step Emergency Protocols:

In Case of Skin Contact:

-

Rationale: The primary goal is to minimize the duration of contact to prevent further irritation and potential absorption.

-

Action: Immediately remove all contaminated clothing, including shoes and belts.[2] Promptly wash the affected skin with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[4]

In Case of Eye Contact:

-

Rationale: The eyes are extremely sensitive, and "serious eye irritation" necessitates immediate and thorough irrigation to wash the chemical away.

-

Action: Rinse cautiously and thoroughly with pure water for at least 15 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.[5]

In Case of Inhalation:

-

Rationale: Remove the individual from the contaminated atmosphere to prevent further respiratory exposure.

-

Action: Move the person into fresh air and keep them comfortable for breathing.[2][6] If breathing is difficult, trained personnel may administer oxygen.[6][7] If the person is not breathing, give artificial respiration.[6] Call a poison center or doctor if you feel unwell.[4]

In Case of Ingestion:

-

Rationale: Prevent further absorption from the GI tract without inducing vomiting, which can cause secondary damage.

-

Action: Rinse the mouth with water.[2] Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a doctor or Poison Control Center immediately.[2]

In Case of a Spill:

-

Evacuate personnel from the immediate area.

-

Ensure adequate ventilation and remove all sources of ignition.[2]

-

Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2] Avoid creating dust.[2]

Storage, Stability, and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment and ensuring environmental protection.

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5]

-

Incompatible Materials: Strong oxidizing agents.[5]

Disposal:

-

Product: The material must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not allow this chemical to enter the environment.[5]

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2]

Conclusion: A Commitment to Informed Safety

3-Bromo-N-phenylpropanamide is a valuable tool for chemical synthesis, but its utility demands a commensurate level of respect for its potential hazards. By understanding the chemical principles behind its reactivity and toxicity, researchers can move beyond rote compliance with safety rules to a state of active, informed risk management. The protocols and rationales outlined in this guide are designed to empower scientists to handle this compound not with fear, but with the confidence that comes from thorough preparation and a deep commitment to safety.

References

-

PubChem. 3-bromo-N-methylpropanamide | C4H8BrNO. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. 3-Bromo-N-phenylpropanamide.[Link]

-

ChemBK. Propanamide, 3-bromo-N-phenyl-.[Link]

-

ChemBK. 3-Bromo-N-phenylpropanamide.[Link]

-

Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards.[Link]

Sources

- 1. 3-Bromo-N-phenylpropanamide [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. 3-bromo-N-phenylpropanamide | 7661-07-6 [sigmaaldrich.cn]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

Introduction: The Strategic Application of Electrophilic Moieties in Modern Drug Discovery

An In-depth Technical Guide to the Core Differences Between 3-Bromo-N-phenylpropanamide and Acrylamide Derivatives for Researchers, Scientists, and Drug Development Professionals.

In the landscape of contemporary drug development and chemical biology, the precise targeting of biological macromolecules is paramount. Covalent modification, a strategy that involves the formation of a stable bond between a small molecule and its protein target, has re-emerged as a powerful approach. This methodology can lead to drugs with enhanced potency, prolonged duration of action, and the ability to inhibit challenging targets that have proven intractable to traditional non-covalent inhibitors.[1][2]

At the heart of this strategy lies the "warhead," an electrophilic functional group engineered into the drug molecule. This guide delves into a comparative analysis of two distinct classes of electrophilic compounds: 3-Bromo-N-phenylpropanamide and the widely utilized acrylamide derivatives. While both are capable of reacting with nucleophilic amino acid residues on proteins, their underlying chemical properties, reaction mechanisms, and strategic applications differ fundamentally.

This document serves as a technical resource for researchers, providing the foundational knowledge and practical insights necessary to understand and judiciously select between these important chemical tools. We will explore their core chemical principles, compare their reactivity and selectivity, and provide exemplary protocols for their application and characterization, grounding all claims in authoritative scientific literature.

Part 1: A Tale of Two Electrophiles: Structural and Mechanistic Divergence

The fundamental difference between 3-Bromo-N-phenylpropanamide and acrylamide derivatives lies in their electrophilic nature and the mechanism by which they engage with biological nucleophiles.

3-Bromo-N-phenylpropanamide is a saturated haloalkane derivative. Its reactivity is centered on the carbon atom bearing the bromine. This carbon is electrophilic due to the electron-withdrawing inductive effect of the bromine atom, which serves as a good leaving group.

Acrylamide derivatives , in contrast, are α,β-unsaturated carbonyl compounds. Their reactivity is defined by the conjugated system, which renders the β-carbon electrophilic. This allows for a conjugate addition reaction, a mechanism distinct from that of alkyl halides.[1][3]

Figure 1. General chemical structures.

Comparative Physicochemical Properties

A summary of the core properties of the parent compounds provides a baseline for understanding their behavior in experimental settings.

| Property | 3-Bromo-N-phenylpropanamide | Acrylamide |

| Molecular Formula | C₉H₁₀BrNO[4][5] | C₃H₅NO[6] |

| Molar Mass | 228.09 g/mol [4][5] | 71.08 g/mol [6] |

| Appearance | Solid | White crystalline solid[6][7] |

| Reactivity Class | Alkylating Agent (via Nucleophilic Substitution) | Michael Acceptor (via Conjugate Addition)[1] |

Mechanism of Covalent Adduct Formation

The disparate chemical structures dictate two different pathways for covalent bond formation with protein nucleophiles, most commonly the thiol group of a cysteine residue.

-

Nucleophilic Aliphatic Substitution (SN2) by 3-Bromo-N-phenylpropanamide: The cysteine thiolate anion acts as a nucleophile, attacking the carbon atom bonded to the bromine. This is a classic SN2 reaction, resulting in the displacement of the bromide ion and the formation of a stable thioether bond.

-

Michael Addition by Acrylamide Derivatives: The cysteine thiolate attacks the electrophilic β-carbon of the α,β-unsaturated system. This 1,4-conjugate addition, or Michael addition, is a highly efficient reaction for forming carbon-sulfur bonds and is the cornerstone of the utility of acrylamides as targeted covalent inhibitors.[1][3]

Figure 3. Contrasting strategic workflows.

Part 3: Experimental Methodologies and Protocols

The following protocols are representative examples of how these compounds are used in a laboratory setting. They are intended as illustrative guides and should be adapted based on the specific requirements of the target and reagents.

Protocol 1: Synthesis of an Acrylamide-based Covalent Probe

This protocol describes the general steps for coupling an acryloyl group to a targeting molecule containing a primary or secondary amine.

-

Reagent Preparation: Dissolve the amine-containing targeting scaffold (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 equivalents), to the solution to act as an acid scavenger.

-

Acryloylation: Slowly add acryloyl chloride (1.1 equivalents) dropwise to the cooled solution. The reaction is often rapid and exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final acrylamide derivative using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Using 3-Bromo-N-phenylpropanamide as a Synthetic Intermediate

This protocol illustrates the use of 3-Bromo-N-phenylpropanamide to alkylate a nucleophile, such as a phenol, to build a more complex molecule.

-

Reagent Preparation: Dissolve the phenolic compound (1 equivalent) in a polar aprotic solvent such as acetone or DMF.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2 equivalents), to deprotonate the phenol, forming the more nucleophilic phenoxide.

-

Alkylation: Add 3-Bromo-N-phenylpropanamide (1.1 equivalents) to the reaction mixture.

-

Heating and Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

-

Characterization: Verify the identity and purity of the synthesized product using appropriate analytical techniques (NMR, HRMS).

Protocol 3: Characterization of Covalent Protein-Ligand Adducts

Confirming the formation of a covalent bond between a compound and its target protein is a critical step. Mass spectrometry is the most direct and widely used technique. [8][9]

-

Incubation: Incubate the purified target protein (e.g., at 1-5 µM) with the electrophilic compound (e.g., at 1-5 equivalents) in a suitable buffer (e.g., PBS or HEPES, pH 7.4) at a controlled temperature (e.g., 37 °C) for a defined time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Sample Preparation: Quench the reaction at each time point, typically by adding an excess of a reducing agent like DTT or by acidifying the solution (e.g., with formic acid) to denature the protein.

-

Intact Protein Analysis (Top-Down Proteomics): Desalt the protein sample using a C4 ZipTip or similar device. Analyze the sample by LC-MS, typically using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the molecular weight of the intact protein. A mass shift corresponding to the molecular weight of the covalently attached ligand confirms the formation of the adduct. For example, if the protein has a mass of X Da and the ligand has a mass of Y Da, the modified protein should have a mass of X+Y Da.

-

(Optional) Peptide Mapping (Bottom-Up Proteomics): To identify the specific amino acid residue that has been modified, the protein-ligand adduct can be digested with a protease (e.g., trypsin). The resulting peptide mixture is then analyzed by LC-MS/MS. The modified peptide will exhibit a specific mass shift, and fragmentation analysis (MS/MS) can pinpoint the exact site of modification. [8] Other valuable techniques for characterizing covalent adducts include X-ray crystallography, which can provide a high-resolution atomic picture of the modified protein, and nuclear magnetic resonance (NMR) spectroscopy. [9][10]

Part 4: Safety and Handling Considerations

Both 3-Bromo-N-phenylpropanamide and acrylamide derivatives are reactive chemicals and must be handled with appropriate care.

-

Acrylamide and its derivatives are known neurotoxins and are classified as probable human carcinogens. [6][7]Exposure should be minimized through the use of appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. All manipulations should be performed in a well-ventilated chemical fume hood. [11][12]* 3-Bromo-N-phenylpropanamide is an alkylating agent and should be considered a potential irritant and mutagen. [13]It can cause skin and eye irritation. [13][14]Standard safe handling procedures for reactive organic chemicals should be followed, including the use of full PPE and working within a fume hood.

| Hazard Information | Acrylamide | 3-Bromo-N-phenylpropanamide / Derivatives |

| GHS Hazard Statements | H301 (Toxic if swallowed), H340 (May cause genetic defects), H350 (May cause cancer), H361 (Suspected of damaging fertility or the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure) [7] | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [13][14] |

| Primary Risks | Neurotoxicity, Carcinogenicity, Mutagenicity [6][7] | Alkylating agent, Irritant [13] |

| Handling Precautions | Work in a chemical fume hood. Use nitrile gloves, safety glasses, and a lab coat. Avoid inhalation of dust or aerosols. [11] | Work in a chemical fume hood. Use appropriate gloves and eye protection. Avoid skin contact. |

Conclusion: Making an Informed Choice

The distinction between 3-Bromo-N-phenylpropanamide and acrylamide derivatives is a clear illustration of how subtle changes in chemical structure lead to profound differences in reactivity, selectivity, and strategic utility.

-

Acrylamide derivatives are highly refined tools for the modern drug hunter. Their cysteine-selective, tunable reactivity makes them the gold standard for developing targeted covalent inhibitors, enabling the creation of highly potent and specific medicines. [2][3]

-

3-Bromo-N-phenylpropanamide is a workhorse of synthetic and medicinal chemistry. Its value lies in its role as a versatile building block, providing a reliable handle for constructing molecular complexity through well-established substitution chemistry. [15] For the researcher or drug development professional, the choice is clear and context-dependent. For the precise and selective covalent inhibition of a specific protein target, the acrylamide warhead is the superior instrument. For foundational synthetic exploration and the construction of novel chemical scaffolds, 3-Bromo-N-phenylpropanamide offers a robust and adaptable starting point. A thorough understanding of the fundamental chemistry of these electrophiles is essential for their successful and strategic deployment in the quest for new scientific insights and transformative therapeutics.

References

-

MySkinRecipes. 3-Bromo-N-phenylpropanamide. [Link]

-

Palakshamurthy, B. S., et al. (2014). 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide. PMC - NIH. [Link]

-

Kashima, H., et al. (1995). Acrylamide derivatives as antiallergic agents. III. Synthesis and structure-activity relationships of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]- and N-[4-(4-diphenylmethylene-1-piperidyl)butyl]-3-heteroarylacrylamides. PubMed. [Link]

-

Al-AQL, A., et al. (2022). Acrylamide-based hydrogels with distinct osteogenic and chondrogenic differentiation potential. PMC - NIH. [Link]

-

ResearchGate. Acrylamide Functional Group Incorporation Improves Drug-Like Properties: An Example with EGFR Inhibitors | Request PDF. [Link]

-

Che, A. (2023). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. [Link]

-

Wikipedia. Acrylamide. [Link]

-

MDPI. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. [Link]

-

ChemBK. 3-Bromo-N-phenylpropanamide. [Link]

-

PubChem - NIH. 3-Phenylpropanamide | C9H11NO | CID 7625. [Link]

-

Abbas, S. Z., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society. [Link]

-

PubChem - NIH. Acrylamide | C3H5NO | CID 6579. [Link]

-

PubChem - NIH. 3-bromo-N-methylpropanamide | C4H8BrNO | CID 23033748. [Link]

-

PubMed. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. [Link]

-

Jétako, F. T., et al. (2022). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. PMC - NIH. [Link]

-

PubChem - NIH. 3-Bromo-N-phenylpropanamide | C9H10BrNO | CID 263599. [Link]

-

PMC - PubMed Central. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. [Link]

-

Carl ROTH. Safety Data Sheet: Acrylamide. [Link]

-

MDPI. (2022). Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line.... [Link]

-

Frontiers. Covalent Chemical Tools for Profiling Post-Translational Modifications. [Link]

-

MDPI. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. [Link]

-

SNF. AQUEOUS ACRYLAMIDE. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medium.com [medium.com]

- 4. chembk.com [chembk.com]

- 5. 3-Bromo-N-phenylpropanamide | C9H10BrNO | CID 263599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acrylamide - Wikipedia [en.wikipedia.org]

- 7. Acrylamide | C3H5NO | CID 6579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Frontiers | Covalent Chemical Tools for Profiling Post-Translational Modifications [frontiersin.org]

- 9. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]

- 10. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. carlroth.com [carlroth.com]

- 12. snf.com [snf.com]

- 13. 3-bromo-N-methylpropanamide | C4H8BrNO | CID 23033748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-Phenylpropanamide | C9H11NO | CID 7625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 3-Bromo-N-phenylpropanamide [myskinrecipes.com]

Technical Guide: Characterization & Synthesis of 3-Bromo-N-phenylpropanamide

This guide details the characterization, synthesis, and physical properties of 3-Bromo-N-phenylpropanamide (CAS: 7661-07-6), a critical intermediate in the synthesis of nitrogen heterocycles such as

Executive Summary

3-Bromo-N-phenylpropanamide (also known as N-(3-bromopropionyl)aniline) is an electrophilic amide intermediate used primarily in the pharmaceutical synthesis of 1-phenyl-2-azetidinone (a

| Property | Data |

| CAS Number | 7661-07-6 |

| Molecular Formula | |

| Molecular Weight | 228.09 g/mol |

| Appearance (Pure) | White crystalline solid |

| Appearance (Crude) | Brown/Tan solid |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water. |

Melting Point & Physical Characterization

Unlike stable commercial reagents, 3-Bromo-N-phenylpropanamide is a reactive intermediate. Its melting point is highly sensitive to trace impurities, particularly the cyclized byproduct 1-phenyl-2-azetidinone .

Melting Point Data

-

Experimental Range (Purified): Literature reports describe the purified compound as white crystals . While specific melting ranges vary by recrystallization solvent, analogous 3-halo-propanamides typically melt in the range of 90–100 °C .

-

Impurity Depression: A lowered melting point (e.g., <80 °C) often indicates partial cyclization to 1-phenyl-2-azetidinone (MP ~78–80 °C) or the presence of residual aniline.

Characterization Protocol (DSC & Capillary)

To validate the identity of synthesized batches, researchers should prioritize Differential Scanning Calorimetry (DSC) over simple capillary melting points due to the compound's thermal instability.

-

Sample Prep: Dry sample under vacuum (

mbar) for 4 hours to remove solvent. -

DSC Parameters: Ramp rate of 5 °C/min from 40 °C to 160 °C.

-

Endotherm Analysis: Look for a sharp endotherm corresponding to the melt. An exotherm immediately following the melt indicates thermal cyclization (alkylation of the amide nitrogen).

Synthesis & Experimental Protocol

The synthesis involves the N-acylation of aniline with 3-bromopropionyl chloride. This reaction must be temperature-controlled to prevent premature cyclization.

Reaction Mechanism

The nucleophilic nitrogen of aniline attacks the carbonyl carbon of the acid chloride, followed by the elimination of chloride. A base is required to neutralize the generated HCl.

Step-by-Step Protocol

Scale: 50 mmol

Reagents: Aniline (1.0 eq), 3-Bromopropionyl chloride (1.1 eq), NaHCO

-

Preparation: Dissolve aniline (4.40 g, 47.25 mmol) and NaHCO

(4.37 g, 52 mmol) in anhydrous MeCN (50 mL). -

Addition: Cool the mixture to 0 °C in an ice bath. Add 3-bromopropionyl chloride (8.91 g, 52 mmol) dropwise over 20 minutes. Control exotherm to <5 °C.

-

Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (20–25 °C). Stir for 3 hours.

-

Quench: Pour reaction mixture into ice-cold water (100 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na

SO-

Note: Crude product is often a brown solid.

-

-

Purification (Critical): Recrystallize the residue from a hot solution of Petroleum Ether : Ethyl Acetate (1:1) .

-

Yield: Typically 75–78% as white/colorless crystals .

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the synthesis of 3-Bromo-N-phenylpropanamide and its divergent reactivity pathways (cyclization vs. polymerization).

Figure 1: Synthetic pathway for 3-Bromo-N-phenylpropanamide and potential downstream cyclization products.

Quality Control via NMR

Due to the variability in melting points, 1H NMR is the gold standard for purity assessment.

-

Solvent: CDCl

or DMSO-d -

Key Signals (DMSO-d

):- 10.0 ppm (s, 1H, NH )

- 7.6–7.0 ppm (m, 5H, Ar-H )

-

3.7–3.8 ppm (t, 2H, CH

-

2.8–2.9 ppm (t, 2H, CH

-

Impurity Check: Look for multiplets around

3.0–4.0 ppm that do not match the triplet pattern, which may indicate formation of the azetidinone ring.

References

-

Synthesis & Cyclization: Zhao, L., et al. "Asymmetric Synthesis of Cyclopentene-Fused Tetrahydroquinolines via N-Heterocyclic Carbene Catalyzed Domino Reactions." Synthesis, 2018, 50 , 2523–2532.

-

Experimental Protocol: "Formation of Acridones by Ethylene Extrusion in the Reaction of Arynes with

-Lactams and Dihydroquinolinones." Beilstein J. Org. Chem. / PMC, 2013. -

Physical Data: PubChem Compound Summary for CID 263599, 3-Bromo-N-phenylpropanamide.[2]

Sources

3-Bromo-N-phenylpropanamide IUPAC name vs common name

Nomenclature, Synthesis, and Cyclization Kinetics in

Executive Summary

This technical guide addresses the structural identity, synthesis, and critical utility of 3-Bromo-N-phenylpropanamide (CAS: 7661-07-6). While often cataloged under its IUPAC designation, this compound is historically and industrially significant as

For drug development professionals, this molecule is not merely a catalog entry but a pivotal "switch" substrate. Depending on reaction conditions (Lewis acid vs. Brønsted base), it serves as the divergent precursor for two major heterocyclic classes: 2-azetidinones (

Part 1: Nomenclature & Structural Identification[1]

The ambiguity between IUPAC and common nomenclature often leads to sourcing errors in supply chains. Below is the definitive structural breakdown.

Comparative Nomenclature

| Standard | Name | Technical Context |

| IUPAC | 3-Bromo-N-phenylpropanamide | Systematic name used in patent filings and regulatory documentation. Explicitly defines the 3-carbon chain (propanamide) and the bromine position. |

| Common | Process chemistry term. Refers to the "anilide" derivative of propionic acid. The | |

| Obsolete/Var. | N-(3-bromopropionyl)aniline | Occasionally seen in older literature (pre-1980s). |

Structural Visualization

The molecule consists of three distinct domains: the lipophilic phenyl ring, the amide linker (hydrogen bond donor/acceptor), and the electrophilic alkyl bromide tail.

Part 2: Synthetic Protocol (Preparation)[2][3]

Objective: Synthesize high-purity 3-Bromo-N-phenylpropanamide from aniline and 3-bromopropionyl chloride. Mechanism: Nucleophilic Acyl Substitution (Addition-Elimination).

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Aniline | 1.0 | Nucleophile |

| 3-Bromopropionyl Chloride | 1.1 | Electrophile (Acylating agent) |

| Triethylamine (TEA) | 1.2 | Acid Scavenger (traps HCl) |

| Dichloromethane (DCM) | Solvent | Anhydrous reaction medium |

Step-by-Step Methodology

Note: Causality is explained for every critical step to ensure reproducibility.

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Reasoning: Moisture competes with aniline for the acyl chloride, producing 3-bromopropionic acid impurities.

-

Solvation: Dissolve Aniline (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL). Cool the system to 0°C using an ice bath. Reasoning: The reaction is exothermic.[1] Low temperature prevents double acylation and polymerization.

-

Addition: Dissolve 3-bromopropionyl chloride (11 mmol) in DCM (10 mL) and add dropwise over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexane). The aniline spot (

) should disappear. -

Workup (Self-Validating):

-

Wash with 1M HCl (removes unreacted aniline/TEA).

-

Wash with Sat. NaHCO

(removes hydrolyzed acid). -

Wash with Brine, dry over MgSO

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) if the solid is off-white.

Part 3: Application – Cyclization to -Lactams

The "Why": This is the critical transformation for drug discovery. The formation of the strained 4-membered ring (1-phenyl-2-azetidinone) mimics the core structure of penicillin and monobactams.

The Cyclization Pathway

The transformation requires the deprotonation of the amide nitrogen, followed by an intramolecular nucleophilic attack on the carbon bearing the bromine (S

Protocol: Phase Transfer Catalysis (Green Chemistry Route)

This method avoids hazardous hydrides (NaH) and strictly anhydrous conditions, making it scalable.

Reagents:

-

Substrate: 3-Bromo-N-phenylpropanamide (1.0 eq)

-

Solvent: Toluene or Benzene

-

Base: 50% aq. NaOH

-

Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 eq)

Procedure:

-

Dissolve the amide in Toluene.

-

Add TBAB and the NaOH solution.

-

Stir vigorously at room temperature. Causality: The TBAB transports the hydroxide ion from the aqueous phase into the organic phase as an ion pair, allowing deprotonation of the amide in the organic layer.

-

Validation: Monitor by HPLC. The retention time will shift significantly as the polar amide converts to the less polar lactam.

-

Isolation: Separate phases, wash organic layer with water, dry, and evaporate.

Part 4: Safety & Stability Profile

As an alkylating agent, this compound poses specific risks that must be managed in a research environment.

| Hazard Class | Description | Mitigation |

| Alkylating Agent | The terminal bromine is a good leaving group, making the molecule capable of alkylating DNA/proteins. | Double-glove (Nitrile). Use a fume hood. Inactivate spills with dilute ammonia. |

| Hydrolysis | Susceptible to hydrolysis in strong acid/base, reverting to aniline and 3-bromopropionic acid. | Store in a desiccator at 4°C. Verify purity via H-NMR before use (look for aniline doublet at 6.5-7.0 ppm). |

References

-

Sheehan, J. C., & Bose, A. K. (1950). Synthesis of

-Lactams. Journal of the American Chemical Society. (Fundamental work on cyclization of beta-halo amides). -

PubChem Database. (2024). 3-Bromo-N-phenylpropanamide Compound Summary. National Center for Biotechnology Information.

- Takahashi, Y., et al. (1985). Phase-transfer catalyzed synthesis of -lactams. Heterocycles. (Source for the PTC protocol described in Part 3.2).

- Knunyants, I. L., & Gambaryan, N. P. (1955).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-N-phenylpropanamide from Aniline

**Abstract

This document provides a comprehensive guide for the synthesis of 3-Bromo-N-phenylpropanamide, a valuable intermediate in organic and medicinal chemistry. The protocol details the N-acylation of aniline with 3-bromopropionyl chloride. We elucidate the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and outline essential safety, purification, and characterization procedures. This guide is intended for researchers and professionals in chemical synthesis and drug development, emphasizing causality in experimental design and ensuring methodological robustness.

Introduction and Significance

3-Bromo-N-phenylpropanamide serves as a key building block in the synthesis of various heterocyclic compounds and pharmaceutical agents. Its structure incorporates a reactive alkyl bromide for subsequent nucleophilic substitution and an amide linkage common in biologically active molecules. The synthesis described herein is a classic example of nucleophilic acyl substitution, where the nucleophilic amino group of aniline attacks the electrophilic carbonyl carbon of 3-bromopropionyl chloride. This reaction is fundamental in organic synthesis for the formation of amide bonds, a cornerstone of peptide and polymer chemistry.[1]

The protocol is designed to be efficient and scalable, with a focus on yield, purity, and safety. Understanding this transformation is crucial for chemists aiming to develop novel molecular entities.

Underlying Chemical Principles: Reaction Mechanism

The synthesis of 3-Bromo-N-phenylpropanamide from aniline and 3-bromopropionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline (the nucleophile) attacks the electrophilic carbonyl carbon of 3-bromopropionyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.

-

Deprotonation: A weak base, such as pyridine or even another molecule of aniline, removes the proton from the nitrogen atom to neutralize the resulting ammonium ion, yielding the final amide product, 3-Bromo-N-phenylpropanamide, and a hydrochloride salt byproduct.

This reaction is typically performed at low temperatures to control its exothermic nature and in the presence of a non-nucleophilic base to scavenge the HCl produced.

Caption: Reaction mechanism for the synthesis of 3-Bromo-N-phenylpropanamide.

Data Presentation: Reagents and Product Properties

A thorough understanding of the physical and chemical properties of all substances is critical for safe and effective execution.

| Property | Aniline | 3-Bromopropionyl Chloride | Pyridine (Base) | Dichloromethane (Solvent) | 3-Bromo-N-phenylpropanamide (Product)[2] |

| Molecular Formula | C₆H₇N | C₃H₄BrClO | C₅H₅N | CH₂Cl₂ | C₉H₁₀BrNO |

| Molar Mass | 93.13 g/mol | 171.43 g/mol | 79.10 g/mol | 84.93 g/mol | 228.09 g/mol |

| Appearance | Colorless to yellow oily liquid | Colorless to light yellow fuming liquid | Colorless liquid | Colorless liquid | White to off-white solid |

| Density | 1.022 g/mL | 1.63 g/mL | 0.982 g/mL | 1.326 g/mL | N/A |

| Boiling Point | 184 °C | 156-158 °C | 115 °C | 39.6 °C | N/A |

| Melting Point | -6 °C | -35 °C | -42 °C | -96.7 °C | 120-123 °C |

| CAS Number | 62-53-3 | 15486-96-1 | 110-86-1 | 75-09-2 | 7661-07-6 |

Experimental Protocol

This protocol is optimized for a laboratory scale synthesis yielding approximately 10-15 grams of the final product. All operations involving volatile and corrosive reagents must be performed in a certified chemical fume hood.

Materials and Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (100 mL)

-

Thermometer

-

Ice-water bath

-

Reflux condenser with a drying tube (CaCl₂)

-

Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flask)

-

Büchner funnel and vacuum filtration apparatus

-

Rotary evaporator

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, dropping funnel, and thermometer. Ensure all glassware is dry.

-

Reagent Preparation: In the 250 mL flask, dissolve aniline (9.31 g, 0.10 mol) and pyridine (8.70 g, 0.11 mol) in 100 mL of anhydrous dichloromethane (DCM).

-

Causality Note: Pyridine acts as a non-nucleophilic base to neutralize the hydrochloric acid byproduct, preventing the protonation of aniline which would render it non-nucleophilic. DCM is used as an inert solvent.

-

-

Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

-

Addition of Acyl Chloride: Dissolve 3-bromopropionyl chloride (17.14 g, 0.10 mol) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred aniline solution over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Causality Note: The reaction is highly exothermic. Slow, dropwise addition at low temperature is crucial to prevent side reactions and ensure selective N-acylation.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.

-

Reaction Work-up: a. Transfer the reaction mixture to a 500 mL separatory funnel. b. Wash the organic layer sequentially with 100 mL of 1M HCl (to remove excess pyridine and aniline), 100 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 100 mL of brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Product Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.

Purification by Recrystallization

-

Transfer the crude solid to a 250 mL Erlenmeyer flask.

-

Add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve the solid completely.[3]

-

Causality Note: The ideal recrystallization solvent dissolves the compound when hot but not when cold, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.[3]

-

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Caption: Experimental workflow for the synthesis of 3-Bromo-N-phenylpropanamide.

Safety and Hazard Management

This synthesis involves hazardous materials that require strict adherence to safety protocols.

-

Aniline: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen and mutagen. Handle only in a fume hood with appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.

-

3-Bromopropionyl Chloride: Highly corrosive and a lachrymator.[4] It causes severe skin burns and eye damage and is harmful if inhaled.[5] Reacts violently with water to release HCl gas. All handling must be done in a fume hood with heavy-duty gloves, a lab coat, and full-face protection.[4]

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

-

Pyridine: Flammable liquid with a strong, unpleasant odor. Harmful if swallowed or inhaled.

Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous washes should be neutralized before disposal according to institutional guidelines.

Product Characterization

The identity and purity of the synthesized 3-Bromo-N-phenylpropanamide should be confirmed using standard analytical techniques.

| Analysis Technique | Expected Results |

| Appearance | White to off-white crystalline solid. |

| Melting Point | 120-123 °C (literature value). A sharp melting point range indicates high purity. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0-8.5 (s, 1H, -NH-), ~7.5 (d, 2H, Ar-H), ~7.3 (t, 2H, Ar-H), ~7.1 (t, 1H, Ar-H), ~3.8 (t, 2H, -CH₂-Br), ~3.0 (t, 2H, -CO-CH₂-). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168 (-C=O), ~138 (Ar-C), ~129 (Ar-CH), ~124 (Ar-CH), ~120 (Ar-CH), ~40 (-CO-CH₂-), ~28 (-CH₂-Br). |

| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1670 (Amide I, C=O stretch), ~1540 (Amide II, N-H bend), ~750 & ~690 (monosubstituted benzene bend), ~650 (C-Br stretch). |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) peak at m/z = 227 and (M+2)⁺ peak at m/z = 229 with approximately equal intensity, characteristic of a monobrominated compound.[6] |

References

-

PubChem. 3-Bromo-N-phenylpropanamide. [Link]

-

Taylor & Francis Online. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. [Link]

-

Reddit. Which is the best method for purifying N-Phenylpropanamide?. [Link]

-

Neliti. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]

-

Chemistry LibreTexts. Acetylation of Aniline (Experiment). [Link]

Sources

Strategic Synthesis of Covalent Warhead Precursors: Reaction of Aniline with 3-Bromopropionyl Chloride

Abstract

The reaction between aniline and 3-bromopropionyl chloride is a pivotal transformation in the synthesis of Targeted Covalent Inhibitors (TCIs) . While ostensibly a simple acylation, this reaction represents a bifurcation point: it can be tuned to yield 3-bromo-N-phenylpropanamide (a versatile alkylating linker) or driven towards N-phenylacrylamide (a Michael acceptor "warhead"). This application note provides a rigorous, mechanism-based protocol for controlling this selectivity, ensuring high fidelity in the synthesis of covalent drug precursors.

Introduction: The "Masked" Warhead Strategy

In modern drug discovery, acrylamides are the gold standard for targeting non-catalytic cysteine residues (e.g., in EGFR or BTK inhibitors). However, direct use of acryloyl chloride is fraught with challenges: it is highly unstable, prone to spontaneous polymerization, and hazardous to handle.

3-Bromopropionyl chloride serves as a robust "masked" equivalent. It allows for the formation of the amide bond under mild conditions, generating a stable intermediate (the

Mechanistic Pathways & Control Logic

The reaction involves two distinct mechanistic steps with different energy barriers.[1] Understanding these allows for precise kinetic vs. thermodynamic control.

The Pathways

-

Nucleophilic Acyl Substitution (Acylation): Aniline attacks the carbonyl carbon of the acid chloride. This is fast, exothermic, and irreversible. It generates the

-bromoamide and HCl. -

-Elimination (E2): In the presence of excess base, the acidic

Reaction Logic Diagram

Figure 1: Bifurcation of the reaction pathway. Control of base equivalents and temperature dictates whether the process stops at the stable intermediate or proceeds to the acrylamide.

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-N-phenylpropanamide (The Linker)

Objective: Isolate the

Reagents:

-

Aniline (10 mmol, 0.93 g)

-

3-Bromopropionyl chloride (10.5 mmol, 1.80 g)

-

Triethylamine (

) (10 mmol, 1.01 g) [CRITICAL: Stoichiometric] -

Dichloromethane (DCM) (Anhydrous, 50 mL)

Step-by-Step Methodology:

-

Preparation: Purge a round-bottom flask with

. Add Aniline and DCM. Cool to -10°C using an ice/salt bath. -

Base Addition: Add

(1.0 equiv) slowly. The solution remains clear. -

Acylation: Add 3-Bromopropionyl chloride dropwise over 20 minutes. Maintain internal temperature below 0°C.

-

Why? The acylation is highly exothermic.[] Higher temps trigger elimination or side reactions.

-

-

Quench: Stir at 0°C for 1 hour. Quench with cold 1M HCl (30 mL).

-

Workup: Separate phases. Wash organic layer with Brine. Dry over

. -

Isolation: Concentrate in vacuo at <30°C .

Protocol B: One-Pot Synthesis of N-Phenylacrylamide (The Warhead)

Objective: Drive the reaction fully to the acrylamide Michael acceptor.

Reagents:

-

Aniline (10 mmol)

-

3-Bromopropionyl chloride (11 mmol)

-

Triethylamine (

) (2.5 - 3.0 mmol) [CRITICAL: Excess] -

DCM (50 mL)

-

Radical Inhibitor: BHT (Butylated hydroxytoluene) (5 mg)

Step-by-Step Methodology:

-

Preparation: Dissolve Aniline and 2.5 equiv of

in DCM. Add BHT.-

Why BHT? Acrylamides can polymerize via radical mechanisms. BHT scavenges radicals.

-

-

Acylation: Cool to 0°C. Add 3-Bromopropionyl chloride dropwise.

-

Observation: Heavy precipitation of triethylamine hydrochloride (

) will occur immediately.

-

-

Elimination: Remove ice bath. Allow to warm to Room Temperature (20-25°C). Stir for 4–12 hours.

-

Monitoring: Check TLC or LCMS. The intermediate (bromoamide) will convert to the less polar acrylamide.

-

-

Workup: Wash with water (removes salts). Wash with 1M HCl (removes excess

). Wash with Sat. -

Purification: Flash chromatography (Hexanes/EtOAc).

-

Note: Do not distill acrylamides unless absolutely necessary (polymerization risk).

-

Data Summary & Troubleshooting

Comparative Analysis of Conditions

| Parameter | Protocol A (Linker) | Protocol B (Warhead) |

| Base Equivalents | 1.0 - 1.1 eq | 2.5 - 3.0 eq |

| Temperature | < 0°C (Strict) | 0°C |

| Reaction Time | 1 Hour | 4 - 12 Hours |

| Workup pH | Acidic (Keep protonated) | Neutral/Basic Wash |

| Primary Risk | Unreacted Acid Chloride | Polymerization |

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Low Yield (Protocol A) | Hydrolysis of Acid Chloride | Ensure anhydrous solvents; check reagent quality (3-bromopropionyl chloride hydrolyzes to 3-bromopropionic acid). |

| Mixture of Products | Incomplete Elimination | In Protocol B, ensure reaction runs long enough at RT. Add 0.5 eq more base if stalled. |

| Gelling/Solids | Polymerization | Always add a radical inhibitor (BHT or Hydroquinone) during Protocol B workup and concentration. |

| Dark Coloration | Oxidation of Aniline | Aniline is light-sensitive. Distill aniline before use if it appears dark brown/red. |

Safety & Handling (E-E-A-T)

-

3-Bromopropionyl Chloride: A potent lachrymator and corrosive. It releases HCl upon contact with moisture. Handle only in a functioning fume hood.

-

Aniline: Toxic by inhalation and skin absorption. Induces methemoglobinemia. Double-gloving (Nitrile) is recommended.

-

Acrylamides: Potent alkylating agents (carcinogenic potential). Neutralize waste streams with nucleophiles (e.g., dilute NaOH or thiols) before disposal.

References

-

Preparation of Acrylamides via 3-Bromopropionyl Chloride

- Title: "Synthesis of N-substituted acrylamides

- Context: Describes the elimin

- Source:Journal of Organic Chemistry.

-

Acrylamide Warheads in Drug Design

- Title: "Targeted Covalent Inhibitors: Structure, Mechanism, and Potential."

- Context: Validates the use of acrylamides as cysteine-targeting warheads.

- Source:N

-

Safety Data (3-Bromopropionyl Chloride)

- Title: "3-Bromopropionyl chloride - Substance Inform

-

Source:PubChem.[12]

Sources

- 1. Amide Synthesis [fishersci.se]

- 3. researchgate.net [researchgate.net]

- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. 3-ブロモプロピオニルクロリド technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 11. Amide synthesis by acylation [organic-chemistry.org]

- 12. N-Phenylacrylamide | C9H9NO | CID 221792 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Cyclization of 3-Bromo-N-phenylpropanamide to 1-phenyl-2-azetidinone

Executive Summary

The synthesis of 1-phenyl-2-azetidinone from 3-bromo-N-phenylpropanamide represents a classic yet challenging intramolecular cyclization. This transformation constructs the strained four-membered

The primary challenge in this synthesis is the competition between the desired intramolecular

This Application Note details two validated protocols to maximize cyclization efficiency:

-

Phase Transfer Catalysis (PTC): The recommended "green" method using aqueous base and a quaternary ammonium catalyst. High throughput, scalable, and operationally simple.

-

Anhydrous Cyclization: A traditional method using Sodium Hydride (NaH) in THF, offering precise kinetic control for sensitive substrates.

Mechanistic Insight & Reaction Design

The reaction proceeds via an intramolecular nucleophilic substitution (

Critical Pathway Analysis

-

Path A (Desired): The nitrogen lone pair attacks the

-carbon. Ring strain formation is the thermodynamic penalty, but the entropy of intramolecular reaction favors this path at appropriate dilutions. -

Path B (Undesired): Base removes a proton from the

-carbon (enolate formation) or

Pathway Visualization

Figure 1: Mechanistic divergence between cyclization and elimination pathways.

Protocol A: Phase Transfer Catalysis (Recommended)

Rationale: This method utilizes a biphasic system (Liquid-Liquid or Solid-Liquid). The Phase Transfer Catalyst (PTC) transports the hydroxide ion into the organic layer as an ion pair, or transports the amide anion to the interface. This method suppresses elimination side-reactions often observed with homogeneous strong bases.

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 3-Bromo-N-phenylpropanamide | Substrate | 1.0 | Pre-dried |